molecular formula C23H24N2O5S B3452624 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3452624
M. Wt: 440.5 g/mol
InChI Key: LOKVKTQUUADPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the aniline derivative: Starting with a methoxy-substituted aniline, methylation and sulfonylation reactions are performed to introduce the methyl and methylsulfonyl groups.

    Acetamide formation: The modified aniline is then reacted with a phenoxy-substituted acetic acid derivative under amide-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.

Medicine

If the compound has pharmacological activity, it could be explored as a drug candidate for treating specific diseases or conditions.

Industry

In industrial applications, it could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenyl)acetamide
  • 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide could lie in its specific substitution pattern, which might confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17-9-14-22(29-2)21(15-17)25(31(3,27)28)16-23(26)24-18-10-12-20(13-11-18)30-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKVKTQUUADPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.